molecular formula C5H4N4OS B131520 6-Thioxanthine CAS No. 2002-59-7

6-Thioxanthine

Cat. No.: B131520
CAS No.: 2002-59-7
M. Wt: 168.18 g/mol
InChI Key: RJOXFJDOUQJOMQ-UHFFFAOYSA-N
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Description

6-Thioxanthine is a chemical compound with the molecular formula C₅H₄N₄OS and a molecular weight of 168.176. It is also known by other names such as 2H-Purin-2-one, 1,3,6,7-tetrahydro-6-thioxo-, and 2-Hydroxy-6-mercaptopurine . This compound is a derivative of xanthine, where the oxygen atom at the sixth position is replaced by a sulfur atom, giving it unique chemical properties.

Mechanism of Action

Target of Action

6-Thioxanthine primarily targets the small GTPase Rac1 . This protein plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases. By inhibiting Rac1, this compound can influence cell signaling and function .

Mode of Action

This compound acts as an antagonist on different postsynaptic receptors . It interacts with its targets, leading to a variety of changes. For instance, it can inhibit the function of the small GTPase Rac1, leading to apoptosis of activated T cells . It also influences the conjugation of T cells with antigen-presenting cells .

Biochemical Pathways

The activity of this compound is mediated by the metabolite 6-thioguanosine 5’-triphosphate . This metabolite affects various biochemical pathways, leading to downstream effects such as the inhibition of Rac1 and the induction of apoptosis in activated T cells .

Pharmacokinetics

The enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of this compound . This enzyme is involved in the metabolism of this compound, and variations in its activity can significantly affect the pharmacokinetics of the compound .

Result of Action

The action of this compound leads to several molecular and cellular effects. One of the most significant is the induction of apoptosis in activated T cells . This can have a profound impact on immune response and inflammation. The compound’s action can also lead to adverse effects, such as hepatotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its metabolism and thereby its activity . Moreover, the compound’s action can be influenced by the level of this compound nucleotides, which might be dose-dependent or dependent on other factors .

Biochemical Analysis

Biochemical Properties

6-Thioxanthine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the function of the small GTPase Rac1 . This interaction leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolite 6-thioguanosine 5’-triphosphate, which is partly mediated by the activity of thiopurines, inhibits the function of the small GTPase Rac1 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the deamination reactions of this compound with H2O, OH−, and OH−/H2O have been studied by theoretical calculations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine typically involves the reaction of xanthine with sulfur-containing reagents. One common method is the reaction of xanthine with phosphorus pentasulfide (P₂S₅) in a suitable solvent such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Thioxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Thioxanthine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Thioxanthine is unique compared to other similar compounds due to its sulfur atom at the sixth position. Similar compounds include:

Properties

IUPAC Name

6-sulfanylidene-3,7-dihydropurin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOXFJDOUQJOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80173842
Record name 6-Thioxanthine
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Molecular Weight

168.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2002-59-7
Record name 6-Thioxanthine
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Record name 6-Thioxanthine
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Record name 6-Thioxanthine
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Record name 6-THIOXANTHINE
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Synthesis routes and methods

Procedure details

6.59 g (19 mM) of xanthine and 5.07 g (22.8 mM) of phosphorus pentasulfide were heated under reflux in 102 ml of pyridine for 3 days. At 0° C., 25.1 ml of 2N NaOH were added. The solid was filtered off and washed with pyridine. The solvents were evaporated in vacuo, the residue suspended in water, collected, redissolved in 100 ml of 1N NaOH and 50 ml of isopropanol, treated twice with 0.3 g of charcoal, filtered and neutralized with 5N HCl to pH 7. The isopropanol was removed in vacuo and the solid collected, washed and dried to give 6.80 g (98.7%) of 6-thioxanthine, mp 188-9° C.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Name
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Three
Yield
98.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 6-thioxanthine is converted by the parasite's hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme into 6-thioxanthosine 5'-phosphate, which then accumulates within the parasite. [] This metabolite inhibits inosine 5'-phosphate dehydrogenase, an enzyme crucial for guanine nucleotide synthesis. [] The depletion of guanine nucleotides ultimately leads to the inhibition of parasite growth. []

A: The E. coli gpt gene encodes an enzyme that converts this compound into toxic metabolites, inhibiting the proliferation of gpt-expressing cancer cells. [] This mechanism makes the gpt/6-thioxanthine system a potential candidate for cancer gene therapy. []

ANone: The molecular formula of this compound is C5H4N4OS, and its molecular weight is 168.19 g/mol.

A: this compound exhibits characteristic UV and NMR spectra. [] Notably, the introduction of a thioxo group at position 6 in the xanthine structure causes a downfield shift in the NMR signal of the 8-proton. [] The extent of this shift is more pronounced compared to the introduction of a 2-thioxo-group. [] Additionally, N-methyl group signals in the NMR spectrum are shifted downfield, with the degree of displacement dependent on the proximity of the methyl group to the thioxo group. []

A: this compound serves as an intermediate in the metabolic pathway of 6-mercaptopurine (6-MP) to 6-thiouric acid (6-TUA). [] Both aldehyde oxidase (AO) and xanthine oxidase (XO) are involved in this metabolic conversion. []

A: Semiempirical calculations (AM1 and PM3) predict the dominance of two oxothione tautomers: TX (1,3,7) and TX (1,3,9) in both gas and aqueous phases. [] Notably, the oxothione-N7(H) form (TX (1,3,7)) exhibits higher stability than the oxothione-N9(H) form (TX (1,3,9)). [] The energy difference between these tautomers is significantly reduced in polar solvents. []

A: 1,3-disubstituted 6-thioxanthines exhibit higher potency as bronchodilators and coronary dilators compared to 3,7-disubstituted or 1,3,7-trisubstituted analogs. [] Among the various derivatives, 1,3-disubstituted xanthines and 6-thioxanthines (theophyllines and 6-thiotheophyllines) demonstrated greater bronchodilator and coronary dilator activities compared to 3,7-disubstituted 6-thioxanthines (6-thiotheobromines) or 1,3,7-trisubstituted 6-thioxanthines (6-thiocaffeines). []

A: 6MP crystals containing more than 2% 6TX undergo a different thermal transformation pathway compared to pure 6MP crystals. [] Pure 6MP monohydrate crystals (form I) directly transform into anhydrate crystals (form II) upon heating at 150–220 °C. [] In contrast, similar crystals (form ITX) containing over 2% 6TX convert into a different anhydrate crystal form (form III) via an amorphous state upon identical heating. [] This difference highlights the impact of minor components on the thermal behavior of 6MP. []

A: this compound is an intermediate metabolite in the conversion of 6-mercaptopurine to 6-thiouric acid. [] Aldehyde oxidase (AO), xanthine oxidase (XO), and xanthine dehydrogenase (XDH) are all involved in this metabolic pathway. []

A: Oral administration of 6-thioguanine leads to greater degradation compared to intravenous administration. [] A significant portion of intravenously administered 6-thioguanine is excreted unchanged within 24 hours, while oral administration results in lower urinary recovery of the drug. [] This difference suggests a more extensive first-pass metabolism after oral administration. []

A: this compound exhibits significant cytotoxicity against rat C6 glioma cells expressing the E. coli gpt gene. [] The half-maximal inhibitory concentration (ID50) for these cells is approximately 2.5 μM. [] In contrast, parental C6 cells lacking the gpt gene show no growth inhibition even at concentrations up to 50 μM. [] This finding indicates the potential of the E. coli gpt/6-thioxanthine system for targeted cancer therapy. []

A: Resistance to this compound in Toxoplasma gondii is primarily attributed to the deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [] Mutants lacking this enzyme are unable to convert this compound into its active metabolite, 6-thioxanthosine 5'-phosphate, rendering them resistant to the drug. []

A: Cow's milk, which contains high levels of xanthine oxidase (XO), can significantly reduce the bioavailability of 6-mercaptopurine. [] XO converts 6-mercaptopurine into inactive metabolites, this compound and 6-thiouric acid, thereby decreasing the amount of active drug available for absorption. [] Boiling milk for 5 minutes inactivates XO and prevents this interaction. []

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used to analyze 6-mercaptopurine and its metabolites, including this compound, in various biological matrices. [, ]

A: Yes, multivariate calibration methods such as partial least squares (PLS-1) and principle component regression (PCR), combined with UV spectrophotometry, can be effectively used to quantify 6-mercaptopurine and its metabolites, including this compound and 6-thiouric acid, in complex mixtures without requiring prior separation. []

A: The E. coli gpt gene has emerged as a potential tool in gene therapy due to its dual functionality. [] It confers sensitivity to this compound, making it useful for selectively eliminating transduced cells, while also providing resistance to mycophenolic acid and xanthine, facilitating the selection of gpt-positive cells. [] This dual functionality makes it a valuable tool for developing safer and more effective gene therapy strategies. []

A: Research on this compound and its interactions with various enzymes, including those involved in purine salvage pathways, provides valuable insights into the complex metabolic processes governing purine utilization in both parasites and mammalian cells. [, , , , , ]

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